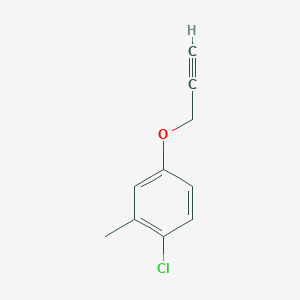
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is a polyether compound with a long chain structure It is characterized by the presence of multiple ether linkages (-O-) and a terminal hydroxyl group (-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired polymer chain length.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through various techniques, such as distillation and filtration, to remove any unreacted monomers and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can participate in substitution reactions, where the oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and solubility properties.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in the creation of PEGylated drugs that have improved pharmacokinetic properties.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple ether linkages and a terminal hydroxyl group allows it to form stable complexes with other molecules, enhancing its solubility and stability in different environments. These interactions are crucial in its applications in drug delivery and biocompatible materials.
Comparaison Avec Des Composés Similaires
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is unique among polyethylene glycols due to its specific chain length and functional groups. Similar compounds include:
Polyethylene Glycol (PEG): A general class of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units, used in similar applications but with different properties.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer distinct solubility and stability characteristics.
Propriétés
Numéro CAS |
39619-79-9 |
|---|---|
Formule moléculaire |
C26H54O11 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C26H54O11/c1-2-3-4-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-25-26-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-27/h27H,2-26H2,1H3 |
Clé InChI |
DNKZVGZVMDCGGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


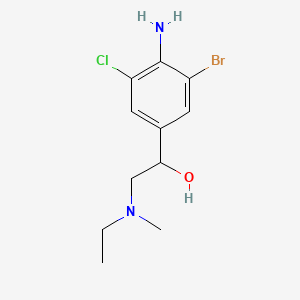

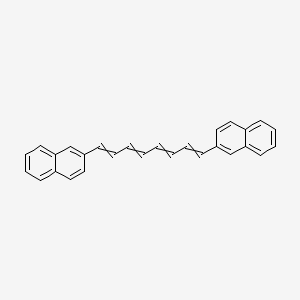
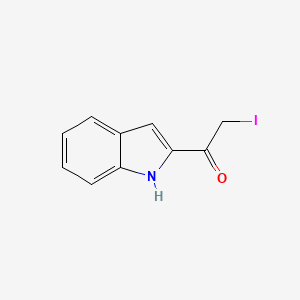





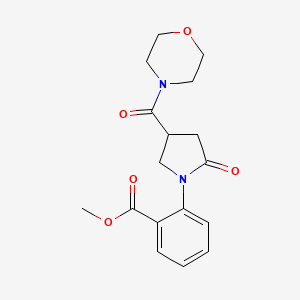
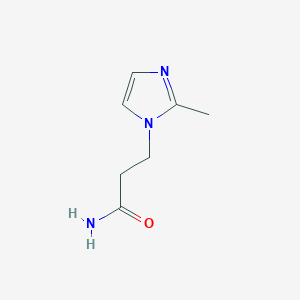
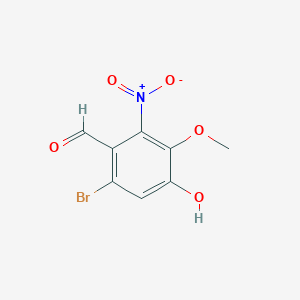
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
